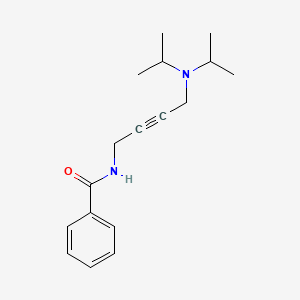
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel thiazol-based ratiometric dye for the detection of local pH values was synthesized . Another compound, 4-(5-methoxy-2-(pyridin-4-yl)thiazol-4-yl)benzoic acid, was synthesized as outlined in a research paper .Scientific Research Applications
Luminescence and Sensing Applications
- Highly Luminescent Heterocyclic Compounds : The study of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester revealed their potential as highly luminescent compounds, exhibiting fluorescence quantum yields close to unity. These compounds demonstrate significant promise for applications in metal sensing and as laser dyes, attributed to their large Stokes shift values and stability in various conformations (Grummt, Weiss, Birckner, & Beckert, 2007).
Antimycobacterial Activity
- Antimycobacterial Activity of Thiazole Derivatives : Thiazole derivatives, including [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid hydrazide derivatives, have been synthesized and evaluated for their antimycobacterial activity. These compounds have shown interesting activity against Mycobacterium tuberculosis strains, highlighting their potential as antimycobacterial agents (Mamolo, Falagiani, Zampieri, Vio, Banfi, & Scialino, 2003)
Metal Ion Binding and Catalysis
- Development of ATCUN-Like Metal Ion Binding Sites : Research on condensing (pyrazol-1-yl)acetic acid and (pyridin-2-yl)acetic acid with the terminal amino group of a Phe−Gly dipeptide led to derivatives that contain ATCUN-like metal ion binding sites. These derivatives show potential for creating metal ion sensors and catalysis, with structural studies providing insight into their interaction with copper(II) ions, demonstrating square-planar and tetragonally-elongated octahedral geometries (Boa, Crane, Kowalczyk, & Sultana, 2005).
Corrosion Inhibition
- Steel Corrosion Inhibition : The compound [(2-pyridin-4-ylethyl)thio]acetic acid has been studied for its efficacy as a corrosion inhibitor for steel in sulfuric acid solutions. Results indicate that this compound significantly reduces corrosion rates and adheres to the steel surface via Langmuir adsorption isotherm, highlighting its utility in protecting metal surfaces (Bouklah, Ouassini, Hammouti, & Idrissi, 2005).
Catalysis
- Catalysis in Oxidation Reactions : Cu(II)/pypzacac complexes have demonstrated excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These complexes, derived from reactions involving 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid ligands, offer a promising approach to green chemistry by facilitating efficient and reusable catalysis in water (Xie, Bao, Li, Tan, Li, & Lang, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)5-8-6-15-10(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZMTUMYAYZFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)
![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)
![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)


![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)



![1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2983831.png)

![4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2983835.png)